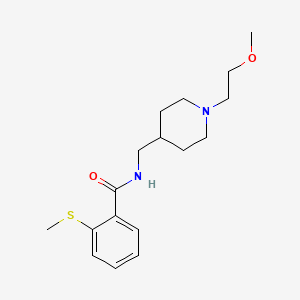

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c1-21-12-11-19-9-7-14(8-10-19)13-18-17(20)15-5-3-4-6-16(15)22-2/h3-6,14H,7-13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTHOBBXPXRAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride.

Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using 2-(methylthio)benzoic acid and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide” can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide moiety can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Benzylamines

Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic agent for various diseases due to its biological activity.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide” would depend on its specific biological target. Generally, compounds in this class can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzymatic assays, and cellular assays.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

A. Benzamide Substituent Effects

B. Piperidine Substituent Effects

C. Therapeutic Implications

- CNS Targeting : The target’s methoxyethyl group and moderate molecular weight (~335 Da) align with Lipinski’s rules for CNS drugs, contrasting with bulkier analogues like Goxalapladib (718.8 Da), which is systemically targeted .

- Antimicrobial Potential: Nitazoxanide (), a structurally distinct benzamide with a nitro-thiazole group, highlights the scaffold’s versatility in antiparasitic applications, suggesting the target could be optimized for similar activity .

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanism of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 320.4 g/mol. The compound features a piperidine ring, a methylthio group, and a benzamide structure, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. The piperidine moiety allows for binding to various neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways. The methylthio group may enhance lipophilicity, aiding in cellular penetration and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives with piperidine structures showed efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through modulation of cell signaling pathways .

Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects. Research indicates that similar piperidine derivatives can mitigate neurotoxicity in models of neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Reduces neurotoxicity in models |

Case Studies

- Antimicrobial Efficacy : A study conducted on various piperidine derivatives demonstrated that modifications to the methylthio group significantly enhanced antimicrobial activity against resistant bacterial strains. The study highlighted the importance of structural components in determining biological efficacy .

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines indicated that this compound effectively reduced cell viability at concentrations as low as 10 µM. Further analysis revealed that the compound triggered apoptotic pathways, leading to cell death .

- Neuroprotection : Research on neuroprotective agents showed that compounds with similar structures could prevent neuronal death induced by oxidative stress. The findings suggest that this compound may offer protective effects against neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.